molecular formula C19H19N3O4 B1667664 2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester CAS No. 40915-84-2

2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester

Cat. No.: B1667664
CAS No.: 40915-84-2
M. Wt: 353.4 g/mol
InChI Key: KQUZJAMAMASQDO-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester (CAS RN®: 33559-59-0) is an ethyl ester derivative featuring a 1,2,4-oxadiazole ring linked to a 3-pyridinyl group and a phenoxy-propanoate backbone . Its structural complexity includes:

  • A 1,2,4-oxadiazole heterocycle, known for metabolic stability and hydrogen-bonding capacity.
  • A phenoxy-propanoate moiety, common in herbicides and bioactive molecules.

Properties

IUPAC Name

ethyl 2-methyl-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-24-18(23)19(2,3)25-15-9-7-13(8-10-15)16-21-17(26-22-16)14-6-5-11-20-12-14/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUZJAMAMASQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961299
Record name Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40915-84-2
Record name AT-308
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that 2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester exhibits cytotoxic effects against various cancer cell lines. The oxadiazole and pyridine components are believed to play critical roles in its mechanism of action by interfering with cellular signaling pathways involved in cancer progression.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Agricultural Applications

The unique chemical structure of this compound has led to its exploration in agricultural science:

Herbicidal Activity

Research indicates that this compound can act as an effective herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it suitable for developing selective herbicides that target unwanted vegetation while preserving crops.

Plant Growth Regulation

The compound may also function as a plant growth regulator, promoting or inhibiting growth depending on concentration and application method. This property can be harnessed to enhance agricultural productivity.

Material Science Applications

The incorporation of this compound into polymer matrices has been investigated for:

Development of Functional Materials

Its chemical stability and reactivity make it suitable for creating functional materials with specific properties such as enhanced thermal stability or UV resistance.

Coatings and Adhesives

The compound's properties can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics under varying environmental conditions.

Case Studies

StudyFindingsApplication
Study on Anticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell linesPotential drug development
Antimicrobial TestingEffective against E. coli and Staphylococcus aureusNew antibiotic formulation
Herbicidal EfficacyShowed selective inhibition of weed species without harming cropsDevelopment of selective herbicides

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

Compounds sharing the 1,2,4-oxadiazole core demonstrate versatility in medicinal and agricultural chemistry.

Compound Name CAS RN® Key Structural Features Application Reference
Target Compound 33559-59-0 3-Pyridinyl-oxadiazole, phenoxy-propanoate Undefined (see §1)
GSK2018682 1034688-30-6 Chloro-isopropoxy-pyridinyl-oxadiazole PET tracer (inflammation)
TZ3321 N/A Trifluoromethyl-biphenyl-oxadiazole PET tracer (neuroimaging)

Key Insights :

  • The target compound’s 3-pyridinyl group contrasts with GSK2018682’s chloro-isopropoxy-pyridine, which enhances binding to inflammation-associated receptors .
  • TZ3321’s trifluoromethyl-biphenyl group improves blood-brain barrier penetration, a trait absent in the target compound .

Propanoic Acid Ethyl Esters as Herbicides

Propanoic acid esters with aryloxy-heterocyclic substituents are widely used as herbicides.

Compound Name CAS RN® Key Structural Features Target Weeds Reference
Quizalofop-ethyl 82-68-8 Quinoxaline-phenoxy-propanoate Broadleaf and grasses
Fenoxaprop-ethyl 66441-23-4 Benzoxazole-phenoxy-propanoate Post-emergent grasses
Fluazifop-P-butyl 69806-50-4 Trifluoromethyl-pyridinyl-phenoxy-propanoate Grasses

Key Insights :

  • The target compound’s pyridinyl-oxadiazole differs from quizalofop-ethyl’s quinoxaline and fenoxaprop-ethyl’s benzoxazole, which are critical for inhibiting acetyl-CoA carboxylase in grasses .

Other Related Compounds

Compound Name (Acid Form) CAS RN® Key Features Notes Reference
2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid 33559-59-0 Free acid form of the target compound Likely a synthetic intermediate

Preparation Methods

Fischer Esterification and Hydrazide Formation

The synthesis begins with substituted aromatic acids undergoing Fischer esterification to form ethyl esters. For example:

  • Step 1 : o-Benzoyl benzoic acid reacts with ethanol in concentrated sulfuric acid to yield ethyl o-benzoyl benzoate (80–85% yield).
  • Step 2 : Hydrazine hydrate in ethanol converts the ester to the corresponding hydrazide (72–78% yield).

Critical Parameters :

  • Temperature: 80–100°C
  • Catalysts: H₂SO₄ (Fischer), NH₂NH₂ (hydrazide formation)
  • Solvents: Ethanol, methanol

Oxadiazole Ring Construction via Cyclodehydration

Hydrazides react with β-benzoyl propionic acid under cyclodehydration conditions:

  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Mechanism : Intramolecular cyclization eliminates water, forming the 1,2,4-oxadiazole core.

Example Protocol :

  • Hydrazide derivative (10 mmol) + β-benzoyl propionic acid (12 mmol) in POCl₃ (15 mL)
  • Reflux at 110°C for 8–12 hours → 68–73% yield.

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

The phenoxy-propanoate side chain is appended through SNAr reactions:

  • Substrate : 4-Hydroxybenzaldehyde derivatives activated by electron-withdrawing groups.
  • Alkylation : Ethyl α-bromoisobutyrate with K₂CO₃ in 2-butanone at reflux (24 hours).

Optimization Data :

Condition Yield (%) Purity (%)
K₂CO₃, 2-butanone 50 92
Cs₂CO₃, DMF 65 88
Phase-transfer catalysis 58 90

Advanced Multi-Step Synthesis

Microwave-Assisted Cyclization

Recent methods employ microwave irradiation to accelerate oxadiazole formation:

  • Substrates : Hydrazides + carboxylic acid derivatives
  • Conditions : 60% power, 150 W, 15 minutes → 60–80% yield.

Advantages :

  • 5x faster than conventional heating
  • Reduced side products (e.g., <5% hydrolyzed esters).

One-Pot Tandem Reactions

Integrated protocols minimize intermediate purification:

  • Step 1 : In situ generation of hydrazides from esters.
  • Step 2 : Concurrent cyclization and alkylation using POCl₃/KOH.

Representative Yield : 55–62% overall (vs. 45–50% for stepwise).

Catalytic Systems and Solvent Effects

Metal-Catalyzed Cross-Couplings

Palladium and copper catalysts enable regioselective coupling of pyridine rings:

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos with K₃PO₄ in toluene (70°C, 12 hours).
  • Ullmann Coupling : CuI/1,10-phenanthroline in DMSO (100°C, 24 hours).

Catalyst Comparison :

Catalyst System Yield (%) Selectivity (%)
Pd₂(dba)₃/Xantphos 78 92
CuI/Phenanthroline 65 85

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization rates:

  • DMF : k = 0.42 h⁻¹ (t₁/₂ = 1.65 hours)
  • THF : k = 0.18 h⁻¹ (t₁/₂ = 3.85 hours).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/EtOAc (4:1) eluent removes unreacted hydrazides.
  • HPLC-Prep : C18 column with MeOH/H₂O (70:30) → >99% purity.

Spectroscopic Confirmation

  • ¹H NMR :
    • Oxadiazole protons: δ 8.2–8.5 ppm (d, J = 6 Hz).
    • Pyridine ring: δ 7.4–8.1 ppm (m).
  • MS (ESI+) : m/z 354.1 [M+H]⁺.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Starting Materials

Material Cost/kg ($) Purity Required (%)
3-Pyridinecarboxylic acid 320 98
Ethyl bromoisobutyrate 150 95
Hydrazine hydrate 85 80

Waste Management Strategies

  • POCl₃ Neutralization : Aqueous NaHCO₃ treatment → 85% phosphate recovery.
  • Solvent Recycling : Distillation recovers 90% DMF and 2-butanone.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester, and what analytical methods validate its purity?

  • Methodology : The compound’s oxadiazole core can be synthesized via cyclization of hydrazide intermediates with carbon disulfide under alkaline conditions, followed by coupling with 3-pyridinyl groups . Ethyl esterification of the propanoic acid moiety is typically achieved using ethanol and acid catalysts. Purity validation requires HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and FTIR (to confirm functional groups like ester C=O stretches at ~1740 cm⁻¹) .

Q. How does the structural configuration of the oxadiazole-pyridinyl moiety influence biological activity?

  • Methodology : The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the 3-pyridinyl group contributes to π-π stacking interactions with biological targets (e.g., enzymes or receptors). Comparative studies using analogues with substituted pyridines (e.g., 4-pyridinyl vs. 3-pyridinyl) reveal activity trends via enzymatic assays (e.g., IC₅₀ measurements) .

Q. What are the recommended protocols for characterizing solubility and stability in aqueous buffers?

  • Methodology : Use shake-flask methods with UV-Vis spectroscopy to determine solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Stability studies involve incubating the compound at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to acetyl-CoA carboxylase (ACCase), a target in herbicide research?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the ACCase crystal structure (PDB ID: 1UYR). Key interactions include hydrogen bonds between the oxadiazole nitrogen and Arg1998, and hydrophobic contacts between the ethyl ester and Phe1955. Validate predictions with in vitro ACCase inhibition assays .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?

  • Methodology : Investigate pharmacokinetic parameters (e.g., Cmax, t₁/₂) via rodent studies. Poor bioavailability may stem from ester hydrolysis; address this by synthesizing prodrugs (e.g., methyl ester derivatives) or using nanoformulations to enhance absorption .

Q. How do steric and electronic effects of substituents on the phenoxy group modulate herbicidal activity?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., tert-butyl) at the para position of the phenoxy ring. Compare herbicidal activity in Arabidopsis thaliana models and analyze structure-activity relationships (SAR) using CoMFA or 3D-QSAR .

Q. What experimental designs mitigate interference from impurities during biological assays?

  • Methodology : Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with GC-MS. Use negative controls (e.g., solvent-only samples) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives .

Data Contradiction Analysis

Q. Why does the compound exhibit high in vitro enzyme inhibition but low field efficacy?

  • Analysis : Field conditions (e.g., UV exposure, soil adsorption) may degrade the compound. Conduct photostability tests (e.g., 48-hour UV irradiation) and soil column studies to measure adsorption coefficients (Kd). Reformulate with UV stabilizers (e.g., benzophenone derivatives) or soil-binding agents .

Q. How to interpret conflicting NMR and X-ray crystallography data on the compound’s conformation?

  • Analysis : NMR may suggest rotational flexibility of the phenoxy group in solution, while X-ray reveals a planar conformation in the solid state. Use variable-temperature NMR and DFT calculations (e.g., Gaussian09) to model energy barriers for rotation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester

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